molecular formula C13H8BrNO B3318431 3-(3-Bromophenyl)benzo[d]isoxazole CAS No. 99763-25-4

3-(3-Bromophenyl)benzo[d]isoxazole

Cat. No.: B3318431
CAS No.: 99763-25-4
M. Wt: 274.11 g/mol
InChI Key: LRPVPBLAMIJBAD-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)benzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the benzo[d]isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)benzo[d]isoxazole typically involves the reaction of 3-bromoaniline with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of a base. The reaction proceeds through a cyclization process to form the benzo[d]isoxazole ring. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through methods such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)benzo[d]isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

3-(3-Bromophenyl)benzo[d]isoxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbenzo[d]isoxazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-(4-Bromophenyl)benzo[d]isoxazole: The bromine atom is positioned differently, leading to variations in its chemical and biological properties.

    3-(3-Chlorophenyl)benzo[d]isoxazole:

Uniqueness

3-(3-Bromophenyl)benzo[d]isoxazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-bromophenyl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPVPBLAMIJBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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